molecular formula C20H20N4O3 B7635303 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

Cat. No. B7635303
M. Wt: 364.4 g/mol
InChI Key: IRLQDTCOGKQWNB-UHFFFAOYSA-N
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Description

2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMPY-NM and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

The mechanism of action of 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells. In addition, the compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide in lab experiments include its potent inhibitory effects on PARP, which makes it a valuable tool for studying the role of PARP in various biological processes. However, the compound has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide. One area of future research could involve further investigation of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, the compound could be studied further for its potential use in combination therapy with other drugs for the treatment of cancer. Finally, further research could be conducted to improve the solubility and bioavailability of the compound, which could increase its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide involves several steps that require expertise in organic chemistry. The compound can be synthesized by reacting 2-aminopyridine with 2-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with morpholine-4-carbonyl chloride to form the final product.

Scientific Research Applications

2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity and has been investigated as a potential treatment for various types of cancer. In addition, the compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19(13-17-14-24-7-2-1-6-18(24)21-17)22-16-5-3-4-15(12-16)20(26)23-8-10-27-11-9-23/h1-7,12,14H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLQDTCOGKQWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

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